3-Bromo-4-hydroxy-5H-furan-2-one
Overview
Description
3-Bromo-4-hydroxy-5H-furan-2-one: is a chemical compound with the molecular formula C4H3BrO3 and a molecular weight of 178.97 g/mol . It is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to the furan ring, making it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Target of Action
3-Bromo-4-hydroxy-5H-furan-2-one is a furan derivative, a class of organic compounds that have shown remarkable therapeutic efficacy . Furan derivatives have been employed as medicines in a number of distinct disease areas . They have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
The mode of action of this compound involves several steps. The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gives a brominated intermediate . This intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C .
Biochemical Pathways
For example, furfural, a furan derivative, undergoes oxidation with O2 to produce acid anhydride of maleic acid .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The action environment can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity. For example, the radical bromination of the methyl group with NBS/AIBN is carried out under reflux .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxyfuran-2(5H)-one: One common method involves the bromination of 4-hydroxyfuran-2(5H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile (CH3CN).
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : 3-Bromo-4-hydroxy-5H-furan-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: : This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs .
Industry: : It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- The presence of both a bromine atom and a hydroxyl group in 3-Bromo-4-hydroxy-5H-furan-2-one makes it unique compared to other furan derivatives. This combination of functional groups enhances its reactivity and potential applications in various fields .
Properties
IUPAC Name |
4-bromo-3-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNXNHYJXRNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716040 | |
Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21151-51-9 | |
Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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